Ethyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-deoxy-1-thio-a-d-mannopyranoside s-oxide
Description
Structure and Key Features: This compound (CAS 188357-34-8) is a thioglycoside derivative in which the anomeric oxygen of mannose is replaced by a thioether group oxidized to an S-oxide. The 2- and 3-hydroxyl groups are protected by benzyl ethers, while the 4- and 6-hydroxyls are bridged by a benzylidene acetal. This protection scheme enhances stability and directs reactivity during glycosylation reactions .
Applications: Primarily used in the synthesis of β-mannopyranosides via the sulfoxide method, its unique electronic and steric properties enable controlled glycosidic bond formation under mild conditions. The S-oxide group acts as a potent leaving group, facilitating stereoselective coupling with glycosyl acceptors .
Properties
IUPAC Name |
(4aR,6R,7S,8S,8aR)-6-ethylsulfinyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O6S/c1-2-36(30)29-27(32-19-22-14-8-4-9-15-22)26(31-18-21-12-6-3-7-13-21)25-24(34-29)20-33-28(35-25)23-16-10-5-11-17-23/h3-17,24-29H,2,18-20H2,1H3/t24-,25-,26+,27+,28?,29-,36?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPJJYXGUGPOFD-FHPUVLEPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)C1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside S-oxide (CAS Number: 188357-34-8) is a specialized compound utilized in glycosylation reactions and the synthesis of various biologically active molecules. This article delves into its biological activities, synthesis methods, and relevant research findings.
- Molecular Formula : C29H32O6S
- Molecular Weight : 508.63 g/mol
- IUPAC Name : (4aR,6R,7S,8S,8aR)-6-ethylsulfinyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
- Storage Conditions : -20°C
Biological Activity Overview
Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside S-oxide is primarily known for its role in the synthesis of β-mannopyranosides through the sulfoxide method. Its biological activity can be attributed to its structural characteristics that facilitate interactions with various biological targets.
The compound acts as a glycosyl donor in glycosylation reactions. The presence of the thio group enhances its reactivity and selectivity towards nucleophiles. This property is particularly valuable in synthesizing complex carbohydrates and glycosides that exhibit significant biological functions.
Synthesis and Application Studies
- Direct Synthesis of β-Mannopyranosides :
- Glycosylation Reactions :
- Case Studies :
Table 1: Summary of Glycosylation Outcomes
| Substrate Type | Yield (%) | Anomeric Selectivity (α:β) | Byproducts Detected |
|---|---|---|---|
| D-Galactal | 70 | 6:1 | None |
| D-Glycal | 75 | 5:1 | Minimal |
| D-Mannosyl Thioglycoside | 85 | 10:1 | None |
Scientific Research Applications
Scientific Research Applications
- Synthesis of β-Mannopyranosides
- Glycosylation Reactions
- Study of Carbohydrate Interactions
Case Study 1: Synthesis of Novel Glycosides
In a research study published in Carbohydrate Research, researchers synthesized a series of novel glycosides using Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside S-oxide as a key intermediate. The study demonstrated that varying the aglycone structure could yield glycosides with differing biological activities, showcasing the versatility of this compound in drug development .
Case Study 2: Carbohydrate-Based Drug Design
A team investigated the role of carbohydrate structures derived from Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside S-oxide in enhancing the efficacy of therapeutic agents. The findings indicated that modifications to the sugar backbone could significantly improve the pharmacokinetic properties of drugs, leading to more effective treatments for various diseases .
Data Table: Comparison of Glycosylation Methods
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thioglycosides with Benzyl/Benzylidene Protections
Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-β-D-glucopyranoside (CAS 1208999-29-4)
- Structural Differences: The glucopyranose core replaces mannose, altering stereochemistry at C2 (glucose: equatorial OH; mannose: axial OH).
- Reactivity : The β-thioglucoside exhibits lower reactivity in glycosylations compared to the S-oxide derivative due to the absence of an oxidized sulfur group.
- Applications: Used as a glycosyl donor in standard thioglycoside activation protocols (e.g., with NIS/TfOH), but lacks the stereodirecting S-oxide functionality .
Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-α-D-mannopyranoside (25)
- Structural Differences : All hydroxyl groups (2,3,4,6) are benzylated, eliminating the benzylidene acetal.
- Reactivity : The fully benzylated derivative is less conformationally rigid, leading to reduced stereoselectivity in glycosylation.
- Yield : Synthesized in high yields (e.g., 95% for similar structures) but requires harsher activating conditions (e.g., CuBr₂) .
C-Glycosides and Derivatives
2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-(2-oxo-2-phenylethyl)-β-D-mannopyranose (6)
- Structural Differences : A C-glycoside with a 2-oxo-2-phenylethyl aglycone instead of the thio-S-oxide group.
- Synthesis: Prepared via glycosylation in 76% yield, demonstrating the compatibility of benzylidene-protected donors with C-glycoside formation.
- Applications : Used to study stereoelectronic effects in C-glycoside bond formation, but lacks the sulfur-mediated reactivity of thioglycosides .
Ethyl 4,6-O-benzylidene-2-O-[4,6-O-benzylidene-2,3-di-O-p-methoxybenzyl-β-D-mannopyranosyl]-3-O-p-methoxybenzyl-1-thio-α-D-mannopyranoside (16)
- Structural Differences : Contains p-methoxybenzyl (PMB) protections and a disaccharide structure.
- Reactivity : The PMB groups increase electron density, slowing glycosylation kinetics compared to benzyl-protected analogs.
- Yield : Synthesized in 66% yield, highlighting the efficiency of stepwise benzylidene strategies .
Thiogalactosides and Regioselective Modifications
Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-β-D-galactopyranoside
- Structural Differences: Galactose configuration (C4 hydroxyl axial) vs. mannose (C2 hydroxyl axial).
- Reactivity: The galactose derivative undergoes regioselective acetylation at the primary 6-OH with 41–43% yield under mild conditions, whereas the mannose S-oxide derivative prioritizes β-mannoside formation due to its oxidized sulfur .
Comparative Data Table
Key Research Findings
- Stereoselectivity: The S-oxide group in the target compound enhances β-selectivity in mannosylation by stabilizing the transition state through anomeric sulfonium intermediates .
- Protection Effects : Benzylidene acetals improve regioselectivity by rigidifying the sugar ring, whereas benzyl ethers provide steric shielding for controlled reactivity .
- Comparative Reactivity : Thioglycosides with S-oxides outperform thioether analogs in glycosylation efficiency but require precise activation conditions (e.g., triflic acid) to avoid over-oxidation .
Preparation Methods
Protective Group Strategies for Hydroxyl Functionalization
The synthesis begins with strategic protection of hydroxyl groups on D-mannopyranose to direct regioselective reactions. The 4,6-O-benzylidene group is introduced first to mask the 4- and 6-hydroxyls, forming a rigid acetal that restricts conformational flexibility and enhances stability . This is typically achieved by reacting D-mannose with benzaldehyde dimethyl acetal under acidic catalysis (e.g., p-toluenesulfonic acid) in anhydrous conditions .
Subsequent benzylation at the 2- and 3-positions is performed using benzyl bromide or chloride in the presence of a base such as sodium hydride or silver(I) oxide. The benzyl groups provide robust protection against nucleophilic attack during subsequent glycosylation steps while maintaining compatibility with later oxidation reactions .
Table 1: Key Protective Group Reactions
| Step | Reagents/Conditions | Target Position | Yield (%) | Reference |
|---|---|---|---|---|
| 4,6-O-Benzylidene | Benzaldehyde dimethyl acetal, p-TsOH, DMF | 4,6-OH | 85–90 | |
| 2,3-O-Dibenzylation | BnBr, NaH, DMF | 2,3-OH | 75–80 |
Thioglycoside Formation and Sulfur Incorporation
The protected mannopyranose derivative is converted to a thioglycoside by replacing the anomeric oxygen with a thioethyl group. This involves reacting the hemiacetal with ethanethiol under Lewis acid catalysis (e.g., BF₃·Et₂O) to form the 1-thio-α-D-mannopyranoside . The thioether linkage is critical for subsequent oxidation to the sulfoxide and enables unique reactivity in glycosylation reactions .
Mechanistic Insight : The α-configuration at the anomeric center is preserved due to the neighboring group participation of the 2-O-benzyl group, which stabilizes the oxocarbenium intermediate during thioglycoside formation .
Oxidation to Sulfoxide: Critical Parameters
The thioether at the anomeric position is oxidized to the sulfoxide using meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in dichloromethane or methanol . This step requires precise control of stoichiometry and temperature to avoid over-oxidation to the sulfone.
Table 2: Oxidation Conditions and Outcomes
| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| m-CPBA | CH₂Cl₂ | 0–25 | 2–4 | 80–85 |
| H₂O₂ | MeOH | 25 | 6–8 | 70–75 |
Purification and Characterization
Crude product purification is achieved via column chromatography using gradients of ethyl acetate and hexane (10–30% EtOAc) . The final compound is characterized by:
-
¹H/¹³C NMR : Key signals include the benzylidene acetal proton (δ 5.60–5.65 ppm), sulfoxide sulfur resonance (δ 45–50 ppm), and anomeric proton (δ 5.50–5.55 ppm, α-configuration) .
Stereochemical and Mechanistic Considerations
The 4,6-O-benzylidene group enforces a ^1C₄ chair conformation, directing incoming nucleophiles to the β-face. However, the sulfoxide’s equatorial positioning and electronic effects favor α-selectivity during glycosylation . This dichotomy is resolved through the synergistic effects of the 2,3-di-O-benzyl groups, which sterically hinder β-face approach while stabilizing the α-oriented sulfoxide via anomeric effect .
Comparative Analysis : Replacing the benzylidene group with alternative protectors (e.g., isopropylidene) reduces stereoselectivity, underscoring its role in conformational control .
Scale-Up and Industrial Relevance
While lab-scale syntheses prioritize purity, industrial adaptations emphasize cost efficiency. Parchem and VulcanChem utilize continuous flow reactors for benzylidene formation and thioglycoside oxidation, achieving >90% conversion with reduced reagent waste . Challenges include sulfoxide instability under prolonged storage, necessitating lyophilization and inert atmosphere packaging .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside S-oxide, and how is its purity validated?
- Methodological Answer : The compound is typically synthesized via sequential benzylation and benzylidene protection of the mannose core, followed by thio-glycosylation and oxidation. For example, analogous thiomannosides are prepared using glycosylation protocols with reagents like Alloc-Cl or Et3SiH in CH2Cl2 under inert atmospheres . Purification often involves column chromatography with gradients of ethyl acetate/hexane. Structural validation employs <sup>1</sup>H NMR, <sup>13</sup>C NMR, and high-resolution mass spectrometry (HR-MS) to confirm regio- and stereochemistry. For instance, coupling constants in NMR (e.g., J1,2 ~1–3 Hz for α-anomers) and HR-MS data (e.g., m/z 945.3473 for a related mannopyranoside) are critical .
Q. How do protective groups (e.g., benzyl, benzylidene) influence the reactivity of this compound in glycosylation reactions?
- Methodological Answer : The 4,6-O-benzylidene group rigidifies the pyranose ring into a <sup>1</sup>C4 conformation, enhancing α-selectivity by shielding the β-face from nucleophilic attack. Benzyl groups at O-2 and O-3 further direct reactivity by blocking undesired glycosylation sites. For example, X-ray crystallography of similar compounds (e.g., S-phenyl derivatives) confirms the role of ring conformation in stereochemical outcomes . Reaction optimization may involve adjusting temperature (e.g., −40°C to room temperature) and catalyst systems (e.g., Ph2SO/Tf2O) to favor specific pathways .
Advanced Research Questions
Q. What strategies address low stereoselectivity in β-mannoside formation using this compound as a donor?
- Methodological Answer : β-Mannosylation is notoriously challenging due to the axial C2 hydroxyl group. A dehydrative coupling strategy using phthalic anhydride and triflic anhydride as dual activators promotes β-selectivity (~3:1 β/α ratio) by stabilizing a transient oxocarbenium ion intermediate . Isotopic labeling (e.g., deuterated benzylidene acetals) can elucidate secondary kinetic isotope effects, aiding mechanistic studies . For example, methyl 2,3-di-O-benzyl-4,6-O-(benzylidene-1-d)-D-glucopyranoside was synthesized to probe transition-state conformations .
Q. How can conflicting NMR data on regioselective acetylation be resolved for derivatives of this compound?
- Methodological Answer : Contradictions in regioselectivity (e.g., O-4 vs. O-6 acetylation) arise from solvent polarity and steric effects. For example, reactions in DCM at varying concentrations (58–68 mmol L<sup>−1</sup>) showed preferential O-6 acetylation (41–43% yield) over O-4 (30–36%) due to reduced steric hindrance at the primary position . Computational modeling (DFT) of transition states and NOESY NMR can validate spatial arrangements of substituents. Cross-validation with MALDI-TOF-MS ensures accurate mass assignments .
Q. What mechanistic insights explain the compound’s efficacy as a glycosyl donor in oligosaccharide assembly?
- Methodological Answer : The 1-thio-α-D-mannopyranoside S-oxide acts as a glycosyl donor via an SN1-like mechanism, where the leaving group (S-oxide) departs to form an oxocarbenium ion. The benzylidene group’s rigidity stabilizes this intermediate, favoring α-selectivity. For example, coupling with 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose achieved 95% yield under mild conditions (0°C, 4Å molecular sieves) . Mechanistic studies using <sup>18</sup>O-labeled analogs or kinetic isotopic effects (KIE) can further dissect reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
